molecular formula C7H11N5 B1464441 1-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole CAS No. 1248915-54-9

1-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B1464441
CAS RN: 1248915-54-9
M. Wt: 165.2 g/mol
InChI Key: TUFGFXAQHVTZGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azides can be synthesized through various methods. For example, the polymerization of the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide), where the amine group is switched to azide, using sodium periodate, has been reported .


Molecular Structure Analysis

The molecular structure of azides is characterized by the presence of an azide group (-N3). The exact structure can vary depending on the specific compound .


Chemical Reactions Analysis

Azides are known for their reactivity and can participate in various chemical reactions. For instance, the Staudinger/aza-Wittig/Castagnoli–Cushman reaction sequence has been used to transform azide-bearing benzaldehydes into cyclic seven-membered imines .


Physical And Chemical Properties Analysis

The physical and chemical properties of azides can vary depending on the specific compound. For instance, 1-Azido-2-[(2-azidoethyl)disulfanyl]ethane has a molecular formula of C4H8N6S2 and an average mass of 204.277 Da .

Safety and Hazards

Azides are generally considered hazardous and should be handled with care. They can cause severe skin burns and eye damage .

Future Directions

Azides have a wide range of potential applications in chemical synthesis and medicinal research. They are versatile molecules that can be used as building blocks for a variety of organic compounds .

properties

IUPAC Name

1-(2-azidoethyl)-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5/c1-6-5-7(2)12(10-6)4-3-9-11-8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFGFXAQHVTZGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-azidoethyl)-3,5-dimethyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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